molecular formula C23H30O7 B12326021 (-)-Picrasin B acetate

(-)-Picrasin B acetate

Katalognummer: B12326021
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: XWNXCBLGFWPHOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Picrasin B acetate is a natural product primarily found in the bark of the Picrasma quassioides tree. It is known for its complex chemical structure and significant biological activities. The compound has the chemical formula C23H30O7 and a molecular weight of 418.49 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Picrasin B acetate can be extracted from the Picrasma quassioides tree. The general process involves crushing the bark and using a solvent such as ethyl acetate for extraction. The extract is then subjected to a series of separation, purification, and crystallization steps to obtain high-purity Picrasin B acetate .

Industrial Production Methods

Industrial production of Picrasin B acetate follows similar extraction and purification techniques but on a larger scale. The process involves the use of industrial-grade solvents and equipment to ensure the efficient extraction and purification of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Picrasin B acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of Picrasin B acetate .

Wissenschaftliche Forschungsanwendungen

Picrasin B acetate has a wide range of scientific research applications:

Wirkmechanismus

Picrasin B acetate exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular pathways involved in inflammation, cancer, and neuroprotection. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines, while its anticancer effects involve the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Picrasin B acetate stands out due to its unique combination of anti-inflammatory, antibacterial, and anticancer properties. Its ability to protect against oxidative stress without cytotoxicity towards normal cells makes it a valuable compound for further research and potential therapeutic applications .

Eigenschaften

Molekularformel

C23H30O7

Molekulargewicht

418.5 g/mol

IUPAC-Name

(15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl) acetate

InChI

InChI=1S/C23H30O7/c1-10-7-15(29-12(3)24)21(27)23(5)13(10)8-16-22(4)14(9-17(25)30-16)11(2)19(28-6)18(26)20(22)23/h10,13-16,20H,7-9H2,1-6H3

InChI-Schlüssel

XWNXCBLGFWPHOO-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.